DO3AM-acetic acid belongs to a class of contrast agents called dendritic PARACEST agents. PARACEST stands for Polarization Transfer Assisted Relaxation Exchange. These agents enhance the MRI signal by exchanging protons with surrounding water molecules. This exchange alters the relaxation properties of the water protons, leading to a detectable signal on MRI ().
The key advantage of DO3AM-acetic acid as a contrast agent is its pH sensitivity. The chemical properties of the molecule change depending on the surrounding acidity. This allows researchers to use DO3AM-acetic acid for pH mapping within tissues. By measuring the MRI signal from the agent, scientists can infer the local pH environment ().
MRI-based pH mapping offers several advantages over traditional methods. It is non-invasive and can provide high-resolution spatial information about pH levels within tissues. This makes DO3AM-acetic acid a valuable tool for studying various biological processes that involve pH changes, such as:
DO3AM-acetic acid, also referred to as Dotam-mono acid, is a chemical compound that belongs to the class of tetraazacyclododecane derivatives. It is characterized by its unique structure, which includes a tetraazacyclododecane core with acetic acid functional groups. This compound is primarily recognized for its role as a dendritic PARACEST (Paramagnetic Chemical Exchange Saturation Transfer) contrast agent used in magnetic resonance imaging (MRI) applications. Its ability to form stable complexes with metal ions, particularly lanthanides, enhances its utility in medical imaging and biochemical research .
The primary products of these reactions include stable lanthanide complexes, which have valuable applications in medical imaging and other fields.
DO3AM-acetic acid exhibits notable biological activities:
The synthesis of DO3AM-acetic acid typically involves the following steps:
DO3AM-acetic acid has several important applications:
Studies have demonstrated that DO3AM-acetic acid interacts significantly with various biomolecules, affecting cellular metabolism and gene expression. Its unique binding properties allow it to modulate enzyme activities effectively, making it a valuable compound for biochemical experiments and potential therapeutic applications .
Several compounds share structural similarities with DO3AM-acetic acid. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Tetraazacyclododecane derivative | Stronger interaction with metal ions; more labile complexes |
DO3A (1,4,7-Tris(2-carboxyethyl)-1,4,7-triazacyclononane) | Triazacyclononane derivative | Higher basicity; faster exchange rates with water |
DOTAM (1,4,7,10-Tetraaza-1,4,7-triacetamido-cyclododecane) | Tetraazacyclododecane derivative | Enhanced stability under acidic conditions |
DO3AM-acetic acid is unique due to its amide groups replacing carboxylate arms found in other similar compounds like DOTA or DO3A. This modification results in slower exchange rates of metal-bound water molecules and greater kinetic inertness under physiological conditions, making it particularly suitable for in vivo applications in medical imaging .
DO3AM-acetic acid belongs to the family of 1,4,7,10-tetraazacyclododecane (cyclen) derivatives, featuring a 12-membered macrocyclic ring with four nitrogen atoms. Its molecular formula, C₁₆H₃₁N₇O₅ (molecular weight: 401.46 g/mol), includes three carbamoylmethyl (-CH₂CONH₂) groups and one acetic acid (-CH₂COOH) pendant arm attached to the macrocyclic framework. The stereochemical configuration arises from the tetrahedral geometry of the nitrogen atoms and the spatial arrangement of substituents around the cyclen ring.
The macrocycle adopts a twisted square-antiprismatic (TSA) conformation in its metal-free form, as observed in related cyclen derivatives. This conformation minimizes steric hindrance between the bulky carbamoylmethyl groups and optimizes hydrogen-bonding interactions. The acetic acid pendant arm introduces asymmetry, leading to two distinct enantiomers due to the chiral center at the carboxyl-bearing carbon.
X-ray diffraction studies of DO3AM-acetic acid reveal two polymorphic forms, both crystallizing as zwitterions with proton transfer from the acetic acid group to a macrocyclic nitrogen.
Parameter | Polymorph 1 | Polymorph 2 |
---|---|---|
Space Group | P2₁/n | P2₁ |
a (Å) | 10.23 | 9.85 |
b (Å) | 15.67 | 15.72 |
c (Å) | 12.89 | 12.94 |
β (°) | 98.5 | 97.8 |
Hydrogen Bonds per Unit | 8 | 10 |
Feature | DO3AM-Acetic Acid | DOTA | DOTAM |
---|---|---|---|
Pendant Arms | 3 carbamoyl, 1 acetic acid | 4 acetic acid | 4 carbamoyl |
Denticity (Ln³⁺) | Heptadentate | Octadentate | Hexadentate |
Predominant Conformation | TSA | SA/TSA | TSA |
Hydrogen-Bond Capacity | High (carboxylate) | Moderate | Low |
DO3AM-acetic acid is synthesized via alkylation of cyclen with α-bromoacetamide derivatives, followed by hydrolysis. Introducing the acetic acid group requires selective protection/deprotection strategies to avoid side reactions at the carbamoylmethyl sites.